5-(4-chloro-2-nitrophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Description
5-(4-chloro-2-nitrophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a combination of chloro, nitro, and methoxy substituents, which may contribute to its potential biological and chemical properties.
Properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4/c1-22-11-4-2-3-9(7-11)14-17-15(23-18-14)12-6-5-10(16)8-13(12)19(20)21/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXHEUOUKDQAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-2-nitrophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-nitrobenzohydrazide with 3-methoxybenzonitrile under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted derivatives: Formed from nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(4-chloro-2-nitrophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the nitro and chloro groups can enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
- 5-(4-nitrophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
- 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
Comparison
Compared to its analogs, 5-(4-chloro-2-nitrophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole may exhibit unique properties due to the combined effects of the chloro, nitro, and methoxy substituents. These groups can influence its reactivity, stability, and biological activity, making it a compound of interest for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
